molecular formula C8H4Br2N2O2 B2439204 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione CAS No. 89891-77-0

6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B2439204
Key on ui cas rn: 89891-77-0
M. Wt: 319.94
InChI Key: FVXPGHAWNRHHJD-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

A mixture of 4,5-dibromo-1,2-phenylenediamine (1.862 g, 7.0 mmol) and oxalic acid dihydrate (1.06 g, 8.4 mmol) in 2N HCl (100 mL) was heated at 125° C. for 2 h then allowed to cool to 25° C. The solid was collected by vacuum filtration, washed with water and dried at 40° C. under 1 mmHg for 10 h affording 2.053 g (92%) of the title compound as a light brown powder. 1H NMR (DMSO-d6) 11.995 (s, 2H), 7.361 (s, 2H).
Quantity
1.862 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Br:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15]>Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[Br:8])[NH:9][C:14](=[O:15])[C:13](=[O:17])[NH:10]2 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.862 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1Br)N)N
Name
Quantity
1.06 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under 1 mmHg for 10 h
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2NC(C(NC2=CC1Br)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.053 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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